Methyl 2-butoxy-4-methoxybenzoate
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Overview
Description
Methyl 2-butoxy-4-methoxybenzoate is an organic compound with the molecular formula C₁₃H₁₈O₄ and a molecular weight of 238.28 g/mol . It is a derivative of benzoic acid and is characterized by the presence of butoxy and methoxy groups attached to the benzene ring. This compound is primarily used in scientific research and has various applications due to its unique chemical properties .
Preparation Methods
Synthetic Routes and Reaction Conditions
Methyl 2-butoxy-4-methoxybenzoate can be synthesized through a multi-step process. One common method involves the reaction of 2-hydroxy-4-methoxybenzoic acid methyl ester with 1-iodobutane in the presence of potassium carbonate (K₂CO₃) and anhydrous dimethylformamide (DMF) as the solvent. The reaction is typically carried out under a nitrogen atmosphere at room temperature for about 20 hours .
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach involves similar synthetic routes as those used in laboratory settings. The scalability of the reaction conditions, such as temperature, pressure, and solvent choice, is optimized to ensure high yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
Methyl 2-butoxy-4-methoxybenzoate undergoes various chemical reactions, including:
Substitution Reactions: The compound can participate in nucleophilic substitution reactions due to the presence of the butoxy and methoxy groups.
Oxidation and Reduction: It can be oxidized or reduced under specific conditions, although detailed reaction pathways are less commonly reported.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include alkyl halides and bases such as potassium carbonate.
Oxidation: Reagents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) can be used.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) may be employed.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield various alkylated derivatives, while oxidation and reduction reactions can lead to the formation of corresponding alcohols or ketones.
Scientific Research Applications
Chemistry: It serves as an intermediate in organic synthesis and is used in the study of reaction mechanisms.
Biology: The compound is employed in biochemical assays and as a reference standard in analytical chemistry.
Industry: The compound is used in the formulation of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of methyl 2-butoxy-4-methoxybenzoate involves its interaction with specific molecular targets and pathways. The butoxy and methoxy groups play a crucial role in its reactivity and binding affinity. Detailed studies on its mechanism of action are limited, but it is known to participate in various biochemical and chemical processes .
Comparison with Similar Compounds
Similar Compounds
Methyl 4-methoxybenzoate:
Methyl 4-[(benzoylamino)methoxy]benzoate: This compound is similar in structure but contains a benzamidomethyl group instead of a butoxy group.
Uniqueness
Methyl 2-butoxy-4-methoxybenzoate is unique due to the presence of both butoxy and methoxy groups, which confer distinct chemical properties and reactivity compared to its analogs. This uniqueness makes it valuable for specific applications in research and industry.
Properties
IUPAC Name |
methyl 2-butoxy-4-methoxybenzoate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H18O4/c1-4-5-8-17-12-9-10(15-2)6-7-11(12)13(14)16-3/h6-7,9H,4-5,8H2,1-3H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XVAVDFWMJRBXIQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCOC1=C(C=CC(=C1)OC)C(=O)OC |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H18O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
238.28 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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